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3-(Aminomethyl)-3,5,5-trimethylcyclohexanone - 6309-20-2

3-(Aminomethyl)-3,5,5-trimethylcyclohexanone

Catalog Number: EVT-14151366
CAS Number: 6309-20-2
Molecular Formula: C10H19NO
Molecular Weight: 169.26 g/mol
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Product Introduction

Overview

3-(Aminomethyl)-3,5,5-trimethylcyclohexanone, also known as 3-aminomethyl-3,5,5-trimethylcyclohexylamine, is a compound that plays a significant role in various scientific and industrial applications. It is primarily utilized as a curing agent for epoxy resins, enhancing the mechanical properties of materials produced from these resins. The compound is classified under amines and ketones, reflecting its functional groups that contribute to its reactivity and utility in polymer chemistry.

Source and Classification

This compound can be synthesized from 3-cyano-3,5,5-trimethylcyclohexanone through several chemical processes. It belongs to the class of aliphatic amines and is characterized by its cyclic structure with multiple substituents that influence its chemical behavior. Its molecular formula is C10H22N2C_{10}H_{22}N_2, and it has a molecular weight of approximately 170.30 g/mol .

Synthesis Analysis

Methods

The synthesis of 3-(aminomethyl)-3,5,5-trimethylcyclohexanone typically involves the following key steps:

  1. Starting Material: The process begins with 3-cyano-3,5,5-trimethylcyclohexanone.
  2. Reaction with Oxyammonia: This starting material reacts with oxyammonia in an organic solvent at temperatures ranging from 40°C to 80°C to form 3-cyano-3,5,5-trimethylcyclohexanone oxime.
  3. Hydrogenation: The oxime undergoes hydrogenation in the presence of liquid ammonia and a hydrogenation catalyst at temperatures between 50°C and 120°C and pressures of 5 MPa to 15 MPa to yield the final product .

Technical Details

The industrial production of this compound employs optimized reaction conditions to maximize yield while minimizing by-products. Catalytic hydrogenation or reductive amination methods are commonly used to facilitate the conversion of nitriles or oximes into amines .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3,5,5-trimethylcyclohexanone is involved in several chemical reactions:

  • Oxidation: It can be oxidized to yield corresponding oximes and nitriles.
  • Reduction: The compound can be reduced to form various amines and alcohols.
  • Substitution: It participates in substitution reactions with halogens and other electrophiles .

Common Reagents and Conditions

Reagents commonly used in these reactions include:

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide for oxidation.
  • Reducing Agents: Lithium aluminum hydride and sodium borohydride for reduction.
  • Halogenating Agents: Chlorine and bromine for substitution reactions .
Mechanism of Action

The mechanism of action for 3-(aminomethyl)-3,5,5-trimethylcyclohexanone primarily involves its role as a curing agent in polymerization processes. It facilitates cross-linking between polymer chains when used in epoxy formulations, significantly enhancing the mechanical strength and thermal stability of the resulting materials. The interaction with various molecular targets allows it to improve the performance characteristics of epoxy-based products .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 10 °C.
  • Solubility: Miscible with water.
  • Vapor Pressure: Approximately 0.02 hPa at 20 °C.
  • Log Kow: Measured at 0.99 (23 °C), indicating moderate hydrophobicity.

Chemical Properties

The compound exhibits basicity with a pKa value around 10.4, reflecting its ability to act as a moderate base in chemical reactions. Its calculated Henry’s law constant indicates very low volatility from surface waters .

Applications

3-(Aminomethyl)-3,5,5-trimethylcyclohexanone has diverse applications in scientific research and industry:

  • Curing Agent for Epoxy Resins: It is extensively used as a hardener in epoxy formulations for coatings and flooring systems.
  • Chemical Intermediate: Serves as an intermediate in the production of various industrial chemicals .

This compound's unique properties make it valuable in enhancing the performance characteristics of materials used across multiple sectors including construction, automotive, and aerospace industries.

Synthesis Methodologies and Reaction Pathways

Catalytic Hydrogenation of 3-Cyano-3,5,5-trimethylcyclohexanone

The catalytic hydrogenation of 3-cyano-3,5,5-trimethylcyclohexanone (IPN) is the cornerstone industrial method for synthesizing 3-(aminomethyl)-3,5,5-trimethylcyclohexanone (isophorone diamine, IPDA). This reaction proceeds via a two-stage mechanism: First, the nitrile group of IPN undergoes partial hydrogenation to form an imine intermediate. Subsequently, this intermediate is hydrogenated to the primary amine, followed by reduction of the ketone group to a secondary amine. Cobalt-based catalysts, particularly Raney cobalt or cobalt-aluminum alloys, are most effective, operating at 50–300 bar hydrogen pressure and 60–150°C. The presence of excess ammonia (typically 5–20 mol equivalents) suppresses undesirable side reactions like aldol condensation or enolization, ensuring yields exceed 90% [1] [4] [5]. Catalyst modifications with copper or manganese enhancse selectivity toward the cis-isomer of IPDA, which is preferred in polyurethane applications [5] [6].

Table 1: Reaction Pathways in Catalytic Hydrogenation of IPN

IntermediateCatalyst SystemConditionsKey Product
3-Cyano-3,5,5-trimethylcyclohexanoneCo-Al alloy (Raney Co)150°C, 200 bar H₂, NH₃ excess3-Cyanomethyl-3,5,5-trimethylcyclohexylimine
Imine intermediateNi-Cu-Mn120°C, 100 bar H₂IPDA (cis:trans = 4:1)
AminonitrileCo/TiO₂100°C, 250 bar H₂IPDA (95% yield)

Reductive Amination Strategies Using Homogeneous vs. Heterogeneous Catalysts

Reductive amination of IPN employs either homogeneous or heterogeneous catalysts to convert ketone and nitrile groups directly to amines. Heterogeneous catalysts like Raney nickel or palladium on carbon (Pd/C) dominate industrial processes due to their recyclability and operational simplicity. These systems operate under 80–150°C and 50–200 bar H₂, with ammonia acting as the nitrogen source. The use of Pd/C achieves >95% conversion with a cis:trans isomer ratio of 3:1, critical for polymer-grade IPDA [2] [6]. In contrast, homogeneous catalysts (e.g., Ru-phosphine complexes) offer superior selectivity under milder conditions (40–80°C, 20–50 bar H₂) but suffer from difficult product separation and catalyst deactivation. Recent advances include bimetallic Pd-Ru systems on silica-alumina supports, which reduce deactivation by imine byproducts [2].

Aldol Condensation and Imination Reactions for Precursor Derivatization

IPN synthesis begins with aldol condensation of acetone, forming diacetone alcohol and mesityl oxide, which cyclize to isophorone. Subsequent cyanation introduces the nitrile group via Knoevenagel condensation with hydrogen cyanide (HCN), yielding IPN. This reaction requires alkali metal cyanides (e.g., NaCN) and occurs at 20–80°C [2] [5] [10]. Crucially, the ketone group in IPN enables imination for derivatization: Reaction with primary amines (e.g., methylamine) forms Schiff base intermediates, which undergo hydrogenation to N-alkyl IPDA analogs. This pathway avoids ammonia and allows custom steric profiles for specialty polyamides. However, hydrolysis byproducts like 3,3,5-trimethylcyclohexanol may form if water is present, reducing yields by 15–20% [2] [5].

Role of Liquid Ammonia in Aminolysis and Intermediate Stabilization

Liquid ammonia serves dual functions: as a nucleophile for aminolysis and as a stabilizer for reactive intermediates. During hydrogenation, it facilitates the conversion of the nitrile group to an aminomethyl group via nucleophilic attack, forming a primary amine. Simultaneously, it suppresses hydrolytic cleavage of the imine intermediate by scavenging water impurities, preventing ketone reduction to alcohols [4] [6] [9]. Optimal ammonia concentrations (10–30 wt% relative to IPN) inhibit side reactions like aldol condensation of acetone byproducts. Notably, at >40°C, ammonia stabilizes the imine via rapid equilibrium, enabling >98% selectivity toward IPDA [4] [6].

Comparative Analysis of Batch vs. Continuous Flow Synthesis Approaches

Batch reactors dominate IPDA production due to flexibility in handling catalyst slurries and multiphase reactions. Typical cycles require 5–10 hours at 100–150°C, with yields of 85–92%. However, continuous flow systems offer superior control over residence time and temperature, reducing byproduct formation. Fixed-bed reactors with cobalt-impregnated TiO₂ pellets achieve 94% yield in 2–4 hours at 120°C and 200 bar, with cis-IPDA selectivity of 75% [4] [5]. Flow systems also minimize ammonia usage by 30% via precise stoichiometric ratios and integrated recycling. Challenges include catalyst fouling and handling high-pressure hydrogen-ammonia mixtures, necessitating advanced metallurgy [5].

Table 2: Performance Comparison of Synthesis Approaches

ParameterBatch ReactorContinuous Flow Reactor
Reaction Time5–10 hours2–4 hours
Temperature100–150°C100–120°C
Pressure100–300 bar H₂150–250 bar H₂
Ammonia Consumption15–20 mol equivalents10–12 mol equivalents
Byproduct Formation8–12% (alcohols, resins)3–5% (alcohols)
Isomer Selectivitycis:trans = 60:40cis:trans = 70:30

Properties

CAS Number

6309-20-2

Product Name

3-(Aminomethyl)-3,5,5-trimethylcyclohexanone

IUPAC Name

3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-one

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

InChI

InChI=1S/C10H19NO/c1-9(2)4-8(12)5-10(3,6-9)7-11/h4-7,11H2,1-3H3

InChI Key

YNDAXWZSPDYMLA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC(C1)(C)CN)C

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